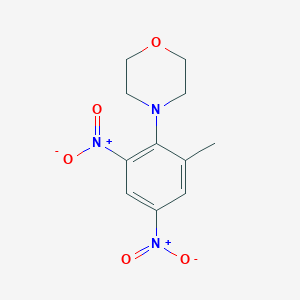

4-(2-Methyl-4,6-dinitrophenyl)morpholine

Descripción

4-(2-Methyl-4,6-dinitrophenyl)morpholine is a chemical compound with the molecular formula C11H13N3O5. It is known for its unique structure, which includes a morpholine ring attached to a dinitrophenyl group. This compound has various applications in scientific research and industry due to its distinct chemical properties .

Propiedades

IUPAC Name |

4-(2-methyl-4,6-dinitrophenyl)morpholine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O5/c1-8-6-9(13(15)16)7-10(14(17)18)11(8)12-2-4-19-5-3-12/h6-7H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNIJZNOJDWGSCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N2CCOCC2)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methyl-4,6-dinitrophenyl)morpholine typically involves the nitration of 2-methylphenylmorpholine. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The process requires careful control of temperature and reaction time to ensure the selective formation of the dinitro compound .

Industrial Production Methods

In an industrial setting, the production of 4-(2-Methyl-4,6-dinitrophenyl)morpholine may involve large-scale nitration processes. These processes are designed to maximize yield and purity while minimizing the production of unwanted by-products. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production .

Análisis De Reacciones Químicas

Types of Reactions

4-(2-Methyl-4,6-dinitrophenyl)morpholine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form nitro derivatives.

Reduction: Reduction reactions can convert the nitro groups to amino groups.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.

Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted morpholine derivatives, which can have different functional groups depending on the reagents and conditions used .

Aplicaciones Científicas De Investigación

4-(2-Methyl-4,6-dinitrophenyl)morpholine has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: The compound can be used in biochemical assays to study enzyme activity and protein interactions.

Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 4-(2-Methyl-4,6-dinitrophenyl)morpholine involves its interaction with specific molecular targets. The nitro groups in the compound can undergo redox reactions, which can affect cellular processes. The morpholine ring can interact with biological macromolecules, influencing their function and activity .

Comparación Con Compuestos Similares

Similar Compounds

- 4-(4-Methyl-2,6-dinitrophenyl)morpholine

- 2-Methyl-4,6-dinitrophenylmorpholine

Uniqueness

4-(2-Methyl-4,6-dinitrophenyl)morpholine is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Q & A

Basic: What spectroscopic techniques are recommended for structural characterization of 4-(2-Methyl-4,6-dinitrophenyl)morpholine, and how should data from these methods be interpreted?

Answer:

Raman and infrared (IR) spectroscopy are critical for identifying vibrational modes associated with functional groups like nitro (-NO₂) and morpholine rings. For example, pressure-dependent Raman studies (0–3.5 GPa) reveal peak splitting (e.g., the 1175 cm⁻¹ mode splits into 1170 and 1177 cm⁻¹ at 1.7 GPa) and merging (e.g., 2988/2995 cm⁻¹ modes merge at 0.7 GPa), which indicate conformational or phase changes . Nuclear magnetic resonance (NMR) is essential for confirming substituent positions and molecular symmetry, as demonstrated in analogous sulfonyl-morpholine derivatives . Data interpretation should involve:

- Ab-initio calculations to assign vibrational bands accurately.

- Monitoring pressure-induced shifts (e.g., C-H stretching modes between 2980–3145 cm⁻¹) to infer hydrogen bonding (C-H···O) and lattice interactions .

Basic: What are the critical safety considerations when handling nitro-substituted morpholine derivatives in laboratory settings?

Answer:

Key precautions include:

- Personal Protective Equipment (PPE): Lab coats, nitrile gloves, and safety goggles to prevent skin/eye contact .

- Ventilation: Use fume hoods to avoid inhalation of dust/aerosols, as nitro compounds may irritate respiratory systems .

- Fire Safety: Employ water fog, dry powder, or CO₂ extinguishers due to high flash points (~184°C) .

- Storage: Airtight containers in cool, dry environments to prevent degradation .

- Emergency Protocols: Rinse eyes with water for 15 minutes if exposed and seek immediate medical attention .

Advanced: How can researchers investigate pressure-induced structural phase transitions in nitroaryl morpholine compounds using vibrational spectroscopy?

Answer:

Methodology:

Pressure Application: Use diamond anvil cells to apply hydrostatic pressure (0–3.5 GPa).

Spectral Monitoring: Collect Raman spectra in key regions:

- C-H Stretching (2980–3145 cm⁻¹): Merging/splitting (e.g., 3070/3085 cm⁻¹ modes merging above 2.5 GPa) indicates conformational changes .

- Ring Vibrations (1100–1200 cm⁻¹): Peak shifts (e.g., 1103 cm⁻¹ overtaking 1127 cm⁻¹) suggest altered molecular packing .

Data Validation:

- X-ray Diffraction (XRD): Correlate spectral changes with lattice parameter shifts.

- Dielectric Spectroscopy: Assess electronic environment modifications during phase transitions .

Table 1: Pressure-dependent spectral changes in morpholine derivatives

| Pressure (GPa) | Observed Spectral Changes |

|---|---|

| 0.7 | Merging of 2988/2995 cm⁻¹ modes |

| 1.7 | New mode at 3129 cm⁻¹; split at 1175 cm⁻¹ |

| 2.5 | Merging of 3070/3085 cm⁻¹ modes; split at 3012/3023 cm⁻¹ |

Advanced: What methodologies resolve contradictions in vibrational mode assignments under varying experimental conditions (e.g., ambient vs. high pressure)?

Answer:

To address discrepancies:

Computational Modeling: Perform density functional theory (DFT) simulations to predict vibrational modes under specific pressures. For example, ab-initio calculations can explain why the 3070 cm⁻¹ mode merges with 3085 cm⁻¹ at high pressure due to weakened C-H···O interactions .

Cross-Technique Validation: Combine Raman/IR data with XRD to confirm structural rearrangements. Discontinuities in pressure-derivative plots (dω/dp) at 0.7, 1.7, and 2.5 GPa align with phase transitions, validated via lattice parameter changes .

Temperature Studies: Isolate pressure effects from thermal contributions by conducting temperature-dependent spectroscopy.

Advanced: How should researchers design experiments to validate the stability and reactivity of nitroaryl morpholine derivatives under extreme conditions?

Answer:

Experimental Design:

High-Pressure/Temperature Stability: Use in situ Raman spectroscopy to monitor nitro group vibrations (~1500 cm⁻¹) for decomposition signs at elevated pressures (>3 GPa) or temperatures (>200°C).

Thermal Analysis: Differential scanning calorimetry (DSC) detects exothermic/endothermic transitions, correlating with spectroscopic data.

Safety Protocols: Implement blast shields and remote operation systems due to potential explosive decomposition .

Environmental Reactivity: Assess photostability via UV-Vis spectroscopy under controlled light exposure.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.